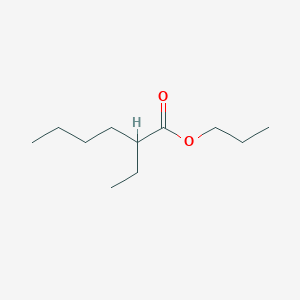

Propyl 2-ethylhexanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

propyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-7-8-10(6-3)11(12)13-9-5-2/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIQOKFJGANDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172354-89-1, 90411-66-8 | |

| Record name | Hexanoic acid, 2-ethyl-, propyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172354-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 2-ethyl-, C12-15-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Propyl 2 Ethylhexanoate

Esterification Routes and Process Optimization

The formation of propyl 2-ethylhexanoate (B8288628) is primarily achieved through esterification, a reaction that forms an ester from an alcohol and a carboxylic acid. Process optimization is critical for maximizing conversion and minimizing reaction times and byproducts.

Direct Esterification Protocols

Direct esterification involves the reaction of 2-ethylhexanoic acid with propanol (B110389). This reaction is reversible, necessitating strategies to shift the chemical equilibrium toward the product side. docbrown.info A common industrial practice is to use an excess of one reactant, typically the alcohol, and to remove the water formed during the reaction, for instance, through azeotropic distillation. google.com

The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. docbrown.info Alternative protocols utilize Lewis acid catalysts. For example, titanium tetrachloride (TiCl₄) has been shown to effectively assist the direct esterification of various carboxylic acids with alcohols like 1-propanol. mdpi.com The process involves activating the carboxyl group to facilitate the reaction, which can be performed under relatively mild conditions. mdpi.com Another approach involves using trimethylsilyl (B98337) chloride (TMSCl) with an excess of alcohol, where a silyl (B83357) ester intermediate is formed that subsequently reacts with the alcohol. mdpi.com

Transesterification Processes

Transesterification, or alcoholysis, is an alternative route for producing propyl 2-ethylhexanoate. This process involves the reaction of an existing ester, such as methyl 2-ethylhexanoate or ethyl 2-ethylhexanoate, with propanol in the presence of a catalyst. docbrown.infogoogle.com The equilibrium reaction results in the exchange of the alcohol moiety of the initial ester, producing this compound and a different alcohol (methanol or ethanol (B145695) in the examples) as a byproduct. google.com

To drive the reaction to completion, the more volatile alcohol byproduct is typically removed by distillation. google.com This method can be advantageous as it may proceed under milder conditions than direct esterification and can avoid the production of water. The kinetics of lipase-mediated transesterification often follow a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the ester to release the first alcohol and form an acyl-enzyme intermediate, which then reacts with the second alcohol to form the new ester and regenerate the enzyme. nih.gov

Catalytic Systems for Enhanced Esterification Efficiency

A variety of catalytic systems are employed to enhance the rate and efficiency of esterification reactions. These can be broadly categorized as acid catalysts, metal-based catalysts, and biocatalysts.

Acid Catalysts: Strong mineral acids like sulfuric acid and organic sulfonic acids such as p-toluenesulfonic acid are conventional catalysts for direct esterification. docbrown.infogoogle.com They are effective but can lead to side reactions and require neutralization and removal steps, generating waste.

Metal-Based Catalysts: Various metal compounds function as effective Lewis acid catalysts, often at higher temperatures (typically above 180°C). google.com Examples include tin and titanium compounds. google.com Tin(II) 2-ethylhexanoate is a commonly used catalyst. google.com Other suitable catalysts include tin(II) oxide, titanium alkoxides like tetra(isopropyl) orthotitanate, and iron salts such as ferric sulfate. google.come-bookshelf.de These catalysts can result in high conversions and good product quality but require high reaction temperatures and may need to be removed from the final product. google.com

The table below summarizes various catalytic systems used in esterification.

Table 1: Comparison of Catalytic Systems for Esterification| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Strong Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid | Moderate to high temperature; removal of water | High reaction rates, low cost | Corrosive, side reactions, waste generation from neutralization |

| Metal Compounds (Lewis Acids) | Tin(II) 2-ethylhexanoate, Titanium Alkoxides, Ferric Sulfate | High temperatures (>180°C) | High conversion, good product color | High energy input, catalyst removal may be required |

| Biocatalysts | Immobilized Lipases (e.g., Novozym 435) | Mild temperatures (e.g., 40-80°C) | High selectivity, mild conditions, environmentally friendly | Higher cost, slower reaction rates, potential enzyme inhibition |

Biocatalytic Synthesis of Esters of 2-Ethylhexanoic Acid

Biocatalysis, utilizing enzymes such as lipases, presents a green alternative to conventional chemical synthesis. unimi.it Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are particularly effective for ester synthesis due to their ability to function in non-aqueous environments and their high selectivity. nih.govunimi.it However, the enzymatic synthesis of esters from branched-chain acids like 2-ethylhexanoic acid can be challenging. The steric hindrance caused by the branching near the carboxylic group can limit the substrate's access to the enzyme's active site, resulting in lower reaction efficiency compared to linear acids. mdpi.commdpi.com

Lipase-Mediated Esterification and Transesterification

The immobilized lipase (B570770) B from Candida antarctica (commonly known by the trade name Novozym 435) is one of the most widely studied biocatalysts for the synthesis of 2-ethylhexanoic acid esters. mdpi.comresearchgate.netresearchgate.net It has been successfully used to catalyze the direct esterification of 2-ethylhexanoic acid with various alcohols in systems with and without solvents. researchgate.netresearchgate.net For instance, the synthesis of 2-ethylhexyl 2-ethylhexanoate has been achieved in n-hexane, where the reaction kinetics were described by a Ping-Pong Bi-Bi mechanism with inhibition by the 2-ethylhexanoic acid substrate. researchgate.net

Solvent-free systems are often preferred from an environmental and process standpoint, as they minimize waste and simplify downstream processing. mdpi.com Lipase-catalyzed transesterification is also a viable route for producing these esters. researchgate.netnih.gov The choice of lipase is crucial, as different lipases exhibit varying degrees of activity and selectivity towards branched substrates. researchgate.net

Investigation of Enzyme Loading and Substrate Ratio

Optimizing the parameters of enzyme loading (biocatalyst concentration) and substrate molar ratio is essential for achieving high conversion in lipase-mediated reactions.

Enzyme Loading: The concentration of the lipase directly influences the reaction rate. Increasing the amount of enzyme generally accelerates the reaction. However, there is an optimal loading beyond which the increase in rate becomes less significant, and economic considerations become important due to the cost of the enzyme. researchgate.netresearchgate.net

Substrate Ratio: The molar ratio of the alcohol to 2-ethylhexanoic acid significantly affects the reaction equilibrium. In the synthesis of 2-ethylhexyl 2-methylhexanoate, which presents similar challenges to this compound, using an excess of the alcohol was found to be crucial for achieving high conversions. mdpi.comresearchgate.netnih.gov This is partly to shift the equilibrium towards the product and partly to compensate for the loss of volatile alcohols due to evaporation at elevated reaction temperatures (e.g., 70-80°C). researchgate.netnih.gov For example, one study established two effective strategies: reacting at 70°C with a 10% molar excess of alcohol to reach 97% conversion, or reacting at 80°C with a 20% molar excess of alcohol to achieve 99% conversion in a shorter time. researchgate.netnih.gov

The following table presents illustrative data on the effect of substrate ratio on ester synthesis.

Table 2: Effect of Alcohol Excess on Lipase-Catalyzed Ester Synthesis| Reaction Temperature (°C) | Alcohol Molar Excess (%) | Reaction Time | Final Conversion (%) | Reference |

|---|---|---|---|---|

| 70 | 10 | Longer | 97 | researchgate.netnih.gov |

| 80 | 20 | Shorter | 99 | researchgate.netnih.gov |

Impact of Reaction Temperature and Solvent Systems

The efficiency of the enzymatic synthesis of esters like this compound is profoundly influenced by the reaction temperature and the choice of solvent.

Reaction Temperature: Temperature plays a dual role in enzyme-catalyzed reactions. Initially, an increase in temperature generally leads to a higher reaction rate. However, beyond an optimal point, high temperatures can cause enzyme denaturation, leading to a rapid loss of catalytic activity. researchgate.netresearchgate.net For the synthesis of a structurally similar ester, 2-ethylhexyl-2-ethylhexanoate, using the immobilized lipase Novozym 435, the initial reaction rate was observed to increase with temperatures from 30 to 45 °C. researchgate.net A further increase in temperature from 50 to 70 °C resulted in a reduced initial reaction rate. researchgate.netresearchgate.net This highlights the critical need to establish an optimal temperature for the synthesis of this compound to maximize yield and maintain enzyme stability. In another study on ethyl hexanoate (B1226103) synthesis, the optimal temperature was found to be 20 °C, with a decrease in ester conversion at 25 °C. semanticscholar.org

Solvent Systems: The solvent system is another critical parameter in the biocatalytic synthesis of this compound. The choice of solvent can affect enzyme activity, stability, and substrate solubility. semanticscholar.org Non-polar organic solvents are often favored in esterification reactions as they can minimize the water content in the enzyme's microenvironment, thereby shifting the reaction equilibrium towards ester synthesis. For instance, n-hexane has been successfully used as a solvent in the synthesis of 2-ethylhexyl-2-ethylhexanoate. researchgate.net In the synthesis of ethyl hexanoate, toluene (B28343) was found to be an effective solvent, leading to a higher conversion rate compared to a solvent-free system. mdpi.com However, there is a growing trend towards solvent-free systems to develop more environmentally friendly processes. semanticscholar.orgresearchgate.net The polarity of the solvent is a key factor; polar solvents can strip the essential water layer from the enzyme, potentially leading to deactivation. mdpi.com

The selection of an appropriate solvent or the decision to use a solvent-free system for this compound synthesis would require careful consideration of substrate and product polarity, as well as the specific characteristics of the chosen lipase.

Strategies for Enzyme Immobilization and Reusability

A significant consideration in the industrial application of biocatalysis is the cost of enzymes. Enzyme immobilization is a key strategy to address this by allowing for enzyme recovery, reusability, and enhanced stability. mdpi.commdpi.comacs.org

Immobilization Techniques: Lipases can be immobilized on various supports, a common one being macroporous acrylic resins, as is the case with the commercial biocatalyst Novozym 435. researchgate.net Other materials like polyvinyl alcohol (PVA) have also been explored for lipase immobilization. nih.gov Immobilization can be achieved through methods such as adsorption, entrapment, and covalent bonding. dntb.gov.ua The choice of support and immobilization method can significantly impact the enzyme's activity, stability, and performance in a given reaction. For example, providing a hydrophobic support can be advantageous in the synthesis of short-chain esters where the environment is hydrophilic. dntb.gov.ua

Benefits of Immobilization:

Enhanced Stability: Immobilization often increases the thermal and operational stability of enzymes. mdpi.comnih.gov For instance, immobilized lipases have shown greater stability at higher temperatures compared to their free counterparts. nih.gov

Ease of Separation: As heterogeneous catalysts, immobilized enzymes can be easily separated from the reaction mixture by simple filtration or centrifugation, simplifying downstream processing. dntb.gov.ua

Reusability: The ability to recover the enzyme allows for its reuse over multiple reaction cycles, which is crucial for the economic viability of the process. nih.gov Studies on the synthesis of propyl benzoate (B1203000) using an immobilized lipase demonstrated that the biocatalyst could be reused, although with a decrease in activity over successive cycles. nih.gov The reusability of Novozym 435 has been demonstrated in the synthesis of octyl formate, where it could be recycled without a significant loss of yield. nih.gov

For the synthesis of this compound, employing an immobilized lipase would be a strategic approach to improve process economics and sustainability.

Kinetics and Mechanistic Studies of Biocatalyzed Reactions

Understanding the kinetics and reaction mechanism is fundamental for the optimization and scale-up of the enzymatic synthesis of this compound.

Elucidation of Reaction Mechanisms (e.g., Ping-Pong Bi-Bi)

The most widely accepted kinetic model for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism. researchgate.netresearchgate.netmdpi.com This two-substrate, two-product mechanism involves a series of sequential steps:

The enzyme (E) first binds with the acyl donor, in this case, 2-ethylhexanoic acid (A), to form an enzyme-acid complex (EA).

This complex then releases the first product, which is water (P), resulting in a modified enzyme, the acyl-enzyme intermediate (E').

The acyl-enzyme intermediate then binds with the alcohol, propanol (B), to form a second complex (E'B).

Finally, this complex releases the second product, this compound (Q), and regenerates the free enzyme (E). numberanalytics.com

This mechanism is characterized by the formation of a covalent intermediate and the sequential binding and release of substrates and products. numberanalytics.com Kinetic studies on the synthesis of the similar ester, 2-ethylhexyl-2-ethylhexanoate, have shown that the reaction proceeds via a Ping-Pong Bi-Bi mechanism. researchgate.net

Quantitative Kinetic Modeling and Parameter Determination

To quantitatively describe the reaction kinetics, mathematical models based on the proposed mechanism are developed. For a reaction following the Ping-Pong Bi-Bi mechanism, the initial reaction rate (v) can often be described by a corresponding rate equation. semanticscholar.org From this equation, key kinetic parameters can be determined through experimental data fitting.

A study on the synthesis of 2-ethylhexyl-2-ethylhexanoate provides an example of the determination of these parameters for a similar system. researchgate.net

Table 1: Kinetic Parameters for the Enzymatic Synthesis of 2-Ethylhexyl-2-ethylhexanoate

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Vmax | 37.59 | mmol h⁻¹ g⁻¹ | Maximum reaction rate |

| Km,Al | 1.51 | M | Michaelis constant for the alcohol (2-ethyl-1-hexanol) |

| Km,Ac | 0.78 | M | Michaelis constant for the acid (2-ethylhexanoic acid) |

Data from a study on 2-ethylhexyl-2-ethylhexanoate synthesis and is illustrative for the principles of this compound synthesis. researchgate.net

These parameters are crucial for reactor design and process optimization. Vmax represents the maximum possible rate of reaction, while the Michaelis constants (Km) are indicative of the enzyme's affinity for its substrates. A lower Km value suggests a higher affinity. The inhibition constant (Ki) quantifies the extent of inhibition by a substrate or product.

Analysis of Substrate and Product Inhibition Effects

In many lipase-catalyzed esterifications, inhibition by one or both substrates is a common phenomenon. researchgate.netmdpi.com High concentrations of the carboxylic acid, and sometimes the alcohol, can lead to a decrease in the reaction rate. researchgate.netmdpi.com

In the synthesis of 2-ethylhexyl-2-ethylhexanoate, inhibition by 2-ethylhexanoic acid was observed. researchgate.net This substrate inhibition is a critical factor to consider in process design, as simply increasing the substrate concentration to drive the reaction forward may be counterproductive. To mitigate substrate inhibition, strategies such as the stepwise addition of the inhibitory substrate can be employed.

Product inhibition, where the accumulation of the ester or water slows down the reaction, can also occur. While some studies on similar esters suggest that the ester product does not act as a significant inhibitor, the water produced during the reaction can promote the reverse reaction (hydrolysis) and potentially deactivate the enzyme. researchgate.netresearchgate.net Therefore, the removal of water during the reaction is often a key strategy to achieve high conversion rates.

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound can be approached through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com The use of biocatalysis is inherently a green approach. acs.org

Key green chemistry principles applicable to the synthesis of this compound include:

Use of Renewable Feedstocks: While not explicitly detailed in the search results for this specific ester, a broader green chemistry approach would favor the use of propanol and 2-ethylhexanoic acid derived from renewable biomass sources.

Catalysis: The use of enzymes (lipases) as catalysts is a cornerstone of green synthesis. Enzymes are highly specific, reducing the formation of by-products, and operate under mild conditions (lower temperature and pressure), which reduces energy consumption. dntb.gov.ua This contrasts with traditional chemical methods that may require harsh conditions and less selective catalysts. google.com

Safer Solvents and Auxiliaries: Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether. semanticscholar.org Research into solvent-free synthesis of esters is a significant step in this direction. researchgate.net When solvents are necessary, the choice of less toxic and more environmentally benign options is preferred.

Design for Energy Efficiency: Enzymatic reactions typically proceed at or near ambient temperature and pressure, significantly lowering the energy requirements of the process compared to conventional chemical synthesis which often requires elevated temperatures. dntb.gov.uagoogle.com

Atom Economy: Biocatalytic esterification is an addition reaction where the two substrates combine to form the ester and a small molecule by-product (water). This generally leads to a high atom economy, a key principle of green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. tandfonline.com

By optimizing the enzymatic synthesis of this compound, particularly through the use of immobilized enzymes in solvent-free systems, it is possible to develop a production process that is both efficient and aligns with the principles of sustainable chemistry. researchgate.net

Development of Solvent-Free Reaction Systems

The elimination of organic solvents in chemical synthesis is a primary goal of green chemistry. Solvent-free reaction systems for esterification, including the synthesis of this compound, offer significant advantages such as reduced environmental impact, lower operational costs, simplified reactor design, and easier product and catalyst separation. Research in this area has concentrated on the use of robust, reusable catalysts that are highly active under solventless conditions.

Heterogeneous solid acid catalysts and immobilized enzymes are prominent in solvent-free ester synthesis. Solid acids like sulfated zirconia and ion-exchange resins provide high catalytic activity and can be easily recovered from the reaction mixture. For instance, studies on the esterification of 2-ethylhexanoic acid with various alcohols have demonstrated the high reactivity of such catalysts in the absence of a solvent. researchgate.net

Enzymatic catalysis, particularly with immobilized lipases such as Novozym® 435 (lipase B from Candida antarctica), has proven highly effective for producing esters under mild, solvent-free conditions. researchgate.net These biocatalysts offer high selectivity, reducing the formation of by-products. In the context of producing esters from 2-ethylhexanoic acid, operating in a solvent-free medium with an immobilized lipase can achieve high conversion rates. researchgate.net To drive the equilibrium towards the product, strategies such as using a non-stoichiometric excess of the alcohol (propanol in this case) or removing the water by-product are often employed. researchgate.net For example, research on the synthesis of 2-ethylhexyl 2-methylhexanoate in a solvent-free system using Novozym® 435 showed that a 20% excess of the alcohol at 80°C resulted in a 99% conversion. researchgate.net A similar approach is directly applicable to the synthesis of this compound.

Table 1: Performance of Catalysts in Solvent-Free Esterification of 2-Ethylhexanoic Acid Analogs

Application of Energy-Efficient Techniques (e.g., Ultrasound Assistance)

To further enhance reaction efficiency and reduce energy consumption, non-conventional energy sources are being explored. Ultrasound-assisted synthesis has emerged as a powerful tool for intensifying chemical processes, including esterification. This technique, known as sonochemistry, utilizes high-frequency sound waves (typically 20-100 kHz) to induce acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid. nih.gov This collapse generates localized hot spots with extremely high temperatures and pressures, leading to enhanced mass transfer, increased reaction rates, and often higher product yields in shorter timeframes and at lower bulk reaction temperatures. nih.govresearchgate.net

The application of ultrasound is particularly beneficial for heterogeneous and enzymatic reactions, which can be limited by mass transfer. For the synthesis of this compound, ultrasound can be coupled with solvent-free systems to create a highly efficient and green process. Research on the synthesis of similar esters has demonstrated significant improvements with sonication. For example, the ultrasound-assisted lipase-catalyzed synthesis of ethyl hexanoate in a solvent-free system achieved a 94.25% conversion in just 40 minutes, a substantial reduction from the 120 minutes required by conventional methods. researchgate.net Similarly, the synthesis of propyl caprate under ultrasound irradiation showed that sonication was an influential tool for enhancing biocatalyst performance. researchgate.net These findings underscore the potential of ultrasound to accelerate the production of this compound, making the process faster and more energy-efficient.

Table 2: Research Findings on Ultrasound-Assisted Ester Synthesis

Comprehensive Analytical Characterization of Propyl 2 Ethylhexanoate

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While experimental spectra for propyl 2-ethylhexanoate (B8288628) are not widely published, the expected signals can be predicted with high accuracy based on established chemical shift principles and data from structurally similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum of propyl 2-ethylhexanoate is anticipated to show distinct signals for each unique proton environment. The integration of these signals will correspond to the number of protons in each environment. The predicted chemical shifts (δ) in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS) are expected as follows: a triplet for the terminal methyl group of the propyl chain, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group bonded to the ester oxygen. The 2-ethylhexanoate moiety would exhibit a complex multiplet for the single proton at the chiral center, multiplets for the methylene groups, and triplets for the terminal methyl groups. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Based on data from the closely related isomer, propan-2-yl 2-ethylhexanoate, the chemical shifts for this compound can be inferred. mdpi.com The carbonyl carbon of the ester group is expected to appear significantly downfield. The carbon of the methylene group attached to the ester oxygen will also have a characteristic downfield shift. The remaining aliphatic carbons of the propyl and 2-ethylhexanoate chains will appear at higher field strengths.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH3 (propyl) | 0.9 | Triplet | 3H |

| CH2 (propyl) | 1.6 | Sextet | 2H |

| O-CH2 (propyl) | 4.0 | Triplet | 2H |

| CH (2-ethyl) | 2.3 | Multiplet | 1H |

| CH2 (ethyl & hexyl) | 1.2-1.6 | Multiplets | 8H |

| CH3 (ethyl & hexyl) | 0.8-0.9 | Triplets | 6H |

¹³C NMR Data for the Structurally Similar Propan-2-yl 2-ethylhexanoate

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~176 |

| O-CH | ~67 |

| CH (2-ethyl) | ~46 |

| Aliphatic CH2 | ~20-40 |

| Aliphatic CH3 | ~10-23 |

Note: Data for propan-2-yl 2-ethylhexanoate is used as a reference for the ¹³C NMR spectrum. mdpi.com The chemical shifts for the n-propyl isomer are expected to be similar, with the primary difference being the signal for the O-CH2 group instead of an O-CH group.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is characterized by several key absorption bands.

The most prominent feature in the IR spectrum of an ester is the strong absorption due to the carbonyl (C=O) group stretch, which typically appears in the region of 1750-1735 cm⁻¹. docbrown.info Another characteristic feature is the C-O stretching vibration, which for alkyl esters is usually found in the 1300-1000 cm⁻¹ region. Additionally, C-H stretching vibrations from the aliphatic parts of the molecule are expected in the 3000-2850 cm⁻¹ range. docbrown.info The spectrum for the similar compound propan-2-yl 2-ethylhexanoate shows a strong C=O stretch at approximately 1735 cm⁻¹, which is consistent with expectations for this compound. mdpi.com

Characteristic IR Absorption Bands for this compound (Predicted)

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkane | C-H Stretch | 2850-3000 | Strong |

| Ester | C=O Stretch | 1735-1750 | Strong |

| Ester | C-O Stretch | 1000-1300 | Strong |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation and identification.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. However, esters often undergo characteristic fragmentation pathways. Common fragmentations include the loss of the alkoxy group (-OR) or the acyloxy group (-OCOR), as well as rearrangements like the McLafferty rearrangement. libretexts.org

For this compound, significant fragments would be expected from the cleavage of the propyl group and fragmentation of the 2-ethylhexanoate chain. The mass spectrum of the isomeric propan-2-yl 2-ethylhexanoate shows characteristic fragments that can be used to predict the fragmentation of the n-propyl ester. mdpi.com For instance, a prominent peak corresponding to the 2-ethylhexanoyl cation is expected.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity of Fragment |

|---|---|

| 186 | [M]⁺ (Molecular Ion) |

| 143 | [M - C3H7]⁺ |

| 127 | [2-ethylhexanoyl cation]⁺ |

| 85 | [C6H13]⁺ |

| 57 | [C4H9]⁺ |

| 43 | [C3H7]⁺ |

| 29 | [C2H5]⁺ |

Chromatographic Techniques for Purity and Composition Assessment

Chromatographic methods are essential for separating this compound from complex mixtures and for assessing its purity. These techniques rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography (GC) and hyphenated techniques (e.g., GC-MS)

Gas chromatography is the premier technique for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column walls.

For the analysis of this compound, a non-polar or a mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5 or equivalent), is suitable. rjstonline.com The temperature of the GC oven is typically programmed to increase during the analysis to ensure the efficient elution of compounds with different boiling points. scielo.br

When coupled with a mass spectrometer (GC-MS), this technique not only separates the components of a mixture but also provides mass spectra for each component, allowing for their definitive identification. nih.govchemspider.com The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of this compound.

Typical GC-MS Operating Conditions for Ester Analysis

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-WAX or HP-5) scielo.brfoodb.ca |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min scielo.br |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C scielo.br |

| Oven Program | Initial temp. 40-50°C, ramp to 220-250°C scielo.brfoodb.ca |

| MS Detector | Electron Impact (EI) ionization at 70 eV |

| Mass Range | 40-400 amu |

Advanced Separation Methodologies

For highly complex samples where co-elution may be an issue with conventional one-dimensional GC, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. nih.gov In GC×GC, two columns with different stationary phase selectivities are connected in series via a modulator. mdpi.comnih.gov This results in a two-dimensional chromatogram with much greater peak capacity, allowing for the separation of components that would overlap in a single-column system. The use of a time-of-flight mass spectrometer (TOF-MS) as a detector for GC×GC provides the high data acquisition rates necessary to capture the very narrow peaks produced by this technique. nih.gov

Another advanced approach involves the use of selective extraction techniques prior to chromatographic analysis. For instance, solid-phase microextraction (SPME) can be used to pre-concentrate volatile esters from a sample matrix, thereby increasing the sensitivity of the subsequent GC analysis. nih.gov

Reaction Mechanisms and Kinetic Investigations Involving Propyl 2 Ethylhexanoate

Mechanistic Pathways of Propyl 2-Ethylhexanoate (B8288628) Formation

The primary route for the synthesis of propyl 2-ethylhexanoate is through the esterification of 2-ethylhexanoic acid with propanol (B110389). This reaction can be catalyzed by acids or enzymes, each following a distinct mechanistic pathway.

Acid-Catalyzed Esterification:

In the presence of a strong acid catalyst, such as sulfuric acid, the reaction proceeds through a well-established nucleophilic acyl substitution mechanism. The key steps are:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 2-ethylhexanoic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of propanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Enzymatic Esterification (Lipase-Catalyzed):

Lipases are widely used as biocatalysts for ester synthesis under milder conditions. The enzymatic synthesis of esters like this compound often follows a Ping-Pong Bi-Bi mechanism. researchgate.netmdpi.com This mechanism involves the formation of a covalent acyl-enzyme intermediate.

A study on the synthesis of a structurally similar ester, 2-ethylhexyl-2-ethylhexanoate, catalyzed by immobilized lipase (B570770) (Novozym 435), provides insight into the likely mechanism for this compound. researchgate.net The proposed steps are:

Enzyme-Acid Complex Formation: The lipase binds with 2-ethylhexanoic acid to form a non-covalent enzyme-acid complex.

Acyl-Enzyme Intermediate Formation: The enzyme's active site serine residue attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate which then collapses to release a water molecule and form a covalent acyl-enzyme intermediate.

Alcohol Binding: Propanol then binds to the acyl-enzyme intermediate.

Nucleophilic Attack by Alcohol: The hydroxyl group of propanol attacks the carbonyl carbon of the acyl-enzyme intermediate.

Ester Release: This leads to the formation of the ester, this compound, which is then released from the enzyme, regenerating the free lipase for the next catalytic cycle.

It has been noted in studies of similar lipase-catalyzed esterifications that high concentrations of the carboxylic acid substrate can lead to enzyme inhibition. mdpi.comresearchgate.net

Kinetic Studies of Synthesis and Degradation Processes

Kinetic studies are essential for understanding the rates of formation and degradation of this compound, which in turn allows for process optimization and prediction of its persistence.

Synthesis Kinetics:

The kinetics of lipase-catalyzed esterification for esters similar to this compound have been investigated. For the synthesis of 2-ethylhexyl-2-ethylhexanoate using Novozym 435, the reaction was found to follow a Ping-Pong Bi-Bi mechanism with inhibition by the 2-ethylhexanoic acid. researchgate.net The kinetic parameters for this reaction provide a valuable reference for the synthesis of this compound.

| Kinetic Parameter | Value | Unit |

| Rmax | 37.59 | mmol h-1 g-1 |

| KmAl (2-ethyl-1-hexanol) | 1.51 | M |

| KmAc (2-ethylhexanoic acid) | 0.78 | M |

| KiAc (Inhibition by 2-ethylhexanoic acid) | 1.55 | M |

| Table 1: Kinetic parameters for the synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by Novozym 435. researchgate.net |

The temperature and substrate concentration significantly influence the reaction rate. For the aforementioned reaction, an optimal temperature was identified, and it was observed that increasing the acid concentration beyond a certain point did not increase the initial reaction rate due to substrate inhibition. researchgate.net

Degradation Kinetics:

The degradation of this compound can occur through hydrolysis, the reverse of esterification, or through thermal decomposition.

Hydrolysis: The rate of hydrolysis is influenced by pH and temperature. In enzymatic systems, the same lipase that catalyzes the synthesis can also catalyze the hydrolysis, and the presence of water affects the reaction equilibrium. researchgate.net

Thermal Degradation: Studies on the thermal stability of related compounds, such as tert-butyl peroxy-2-ethylhexanoate (TBPO), show that decomposition occurs at elevated temperatures. researchgate.net The thermal decomposition of silver 2-ethylhexanoate, for instance, begins at approximately 150°C. While specific kinetic data for the thermal degradation of this compound is not readily available, it is expected to be more stable than peroxy esters but will decompose at sufficiently high temperatures. The kinetics of thermal degradation of polymers containing 2-ethylhexanoate moieties have been studied using thermogravimetric analysis (TGA) to determine activation energies and reaction mechanisms. mdpi.com

Theoretical and Computational Chemistry Approaches to Reaction Dynamics (e.g., DFT)

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms at a molecular level. These methods can provide insights into transition state geometries, reaction energy barriers, and the electronic properties of reactants and intermediates.

While a specific DFT study on the formation of this compound was not found in the reviewed literature, research on related reactions demonstrates the utility of this approach. For instance, DFT has been used to study the mechanism of sulfonic acid and alcohol esterification, revealing the energetic favorability of different pathways. rsc.org

A notable application of DFT is in the study of the pyrolysis mechanism of tert-butyl peroxy-2-ethylhexanoate (TBPO). researchgate.net In this research, DFT calculations at the B3LYP/def2-TZVP level were used to evaluate the activation free energy for each step of the pyrolysis process. The theoretical simulations were found to be in good agreement with experimental data from techniques like TG-FTIR and GC/MS. researchgate.net This combined experimental and computational approach allowed for the proposal of the most likely pyrolysis mechanism. researchgate.net

Similarly, DFT has been employed to understand the coordination-insertion mechanism in the ring-opening polymerization of cyclic esters catalyzed by metal complexes, including those involving tin(II) 2-ethylhexanoate. mdpi.com These studies model the reaction profiles, including transition states for insertion and ring-opening, providing a detailed picture of the reaction dynamics. mdpi.com

For this compound, DFT could be applied to:

Model the transition states of both acid-catalyzed and lipase-catalyzed esterification to determine the activation energy barriers.

Investigate the electronic structure of the reactants and intermediates to understand the factors influencing reactivity.

Simulate the thermal degradation pathway to predict decomposition products and reaction kinetics under various conditions.

Research on Propyl 2 Ethylhexanoate in Materials Science and Polymer Chemistry

This article explores the documented and potential applications of propyl 2-ethylhexanoate (B8288628) and its related compounds within the fields of materials science and polymer chemistry. The focus remains strictly on the specified areas of polymer formulations, synthesis of functional materials, and the catalytic activities of associated 2-ethylhexanoate compounds.

Environmental Fate and Biotransformation Studies of Propyl 2 Ethylhexanoate

Biodegradation Pathways and Microbial Activity

Upon its release into the environment, propyl 2-ethylhexanoate (B8288628) is susceptible to biotic degradation processes. The primary pathway for its breakdown is through hydrolysis, a reaction that can be facilitated by microbial esterases. nih.govresearchgate.net This enzymatic action cleaves the ester linkage, yielding 2-ethylhexanoic acid (2-EHA) and propan-1-ol.

Studies have shown that 2-EHA biodegrades in water, soil, and sediment. canada.ca For instance, soil microbes are known to oxidize 2-ethylhexanol to 2-EHA. canada.ca However, the branched structure of 2-EHA makes it somewhat more resistant to degradation than straight-chain fatty acids. canada.ca Despite this, empirical and modeled data indicate that 2-EHA biodegrades relatively quickly in the environment. canada.ca

Microbial consortia play a significant role in the breakdown of such compounds. For example, bacteria from the genus Gordonia have been identified as capable of degrading phthalate (B1215562) esters, which share structural similarities with 2-ethylhexanoate esters. nih.gov A novel esterase, GoEst15, isolated from Gordonia sp. strain 5F, has demonstrated broad substrate specificity, hydrolyzing various phthalate esters to their corresponding monoalkyl phthalates. nih.gov This initial hydrolysis is a critical step, which is then followed by further degradation of the resulting acid. nih.gov Similarly, bacteria of the genus Rhodococcus have been shown to be involved in the degradation of plasticizers, which can also lead to the formation of 2-EHA. researchgate.net

Quantitative Assessment of Bioaccumulation Potential

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. It is often quantified by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

The octanol-water partition coefficient (Log Kow) is a key indicator of a substance's potential to bioaccumulate. A higher Log Kow value generally suggests a greater potential for bioaccumulation. The experimental Log Kow for 2-EHA is 2.64. nih.gov This value suggests a low to moderate potential for bioaccumulation.

Furthermore, studies on analogous fatty acid esters suggest that they are metabolized by organisms into their constituent fatty acids and alcohols, which limits their potential to bioaccumulate. europa.eu A QSAR (Quantitative Structure-Activity Relationship) calculation for a similar substance confirms a low bioaccumulation potential. europa.eu

Based on its physicochemical properties and the behavior of its primary breakdown product, propyl 2-ethylhexanoate is considered to have a low potential for bioaccumulation in aquatic organisms. canada.ca

The table below provides a quantitative assessment of the bioaccumulation potential of 2-ethylhexanoic acid.

| Parameter | Value (for 2-Ethylhexanoic Acid) | Interpretation |

| Log Kow | 2.64 nih.gov | Low to moderate potential for bioaccumulation. |

| Bioconcentration Factor (BCF) | Low (predicted) canada.ca | Unlikely to accumulate to high concentrations in aquatic organisms. |

Future Research Directions and Emerging Applications of Propyl 2 Ethylhexanoate

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of esters like propyl 2-ethylhexanoate (B8288628) is a cornerstone of organic chemistry, and ongoing research seeks to replace traditional methods with more efficient, selective, and environmentally benign catalytic systems. The primary focus is on biocatalysis and advanced organocatalysis, which promise milder reaction conditions and reduced environmental impact.

Biocatalytic Approaches: Enzymatic catalysis, particularly using lipases, represents a significant frontier for the synthesis of specialty esters. Research on analogous compounds, such as 2-ethylhexyl-2-ethylhexanoate, has demonstrated the effectiveness of immobilized lipases like Novozym 435 from Candida antarctica. researchgate.netresearchgate.net These biocatalytic processes are often conducted in solvent-free media or green solvents like supercritical CO2, which aligns with the principles of green chemistry. researchgate.netresearchgate.net

Kinetic studies of these enzymatic reactions, for instance the synthesis of 2-ethylhexyl-2-ethylhexanoate in n-hexane, have shown that the process often follows a Ping-Pong Bi-Bi mechanism, where inhibition by the acid substrate can occur. researchgate.net Understanding these kinetics is crucial for process optimization. Future research on propyl 2-ethylhexanoate is likely to adapt these biocatalytic systems, exploring optimal conditions such as temperature, catalyst loading, and substrate ratios to maximize conversion yields and product purity. researchgate.netresearchgate.net The use of biocatalysis is particularly advantageous for producing high-purity esters for applications where trace impurities are a concern. researchgate.net

Organocatalysis for Precursors: The sustainability of this compound synthesis is also dependent on the production of its precursor, 2-ethylhexanoic acid. Recent advancements have focused on novel organocatalytic methods for the oxidation of 2-ethylhexanal (B89479), the direct antecedent of the acid. nih.govmdpi.com The use of N-hydroxyphthalimide (NHPI) as an organocatalyst for the aerobic oxidation of 2-ethylhexanal has shown high efficiency and selectivity (>99%) under mild conditions. mdpi.com This approach avoids the harsh reagents and metal catalysts used in traditional oxidation processes, presenting a more sustainable route to the key precursor. nih.govmdpi.com

Table 1: Investigated Catalytic Systems for Synthesis of Related Esters

| Catalyst System | Target Ester/Precursor | Key Research Findings | Reference(s) |

|---|---|---|---|

| Novozym 435 (Immobilized Lipase) | 2-Ethylhexyl-2-ethylhexanoate | Reaction proceeds via a Ping-Pong Bi-Bi mechanism; inhibited by the acid substrate. | researchgate.net |

| Novozym 435 (Immobilized Lipase) | Propyl Caprate | Ultrasound can enhance reaction rates in a solvent-free system. | researchgate.net |

| N-hydroxyphthalimide (NHPI) | 2-Ethylhexanoic Acid (Precursor) | Achieves >99% selectivity in the aerobic oxidation of 2-ethylhexanal under mild conditions. | mdpi.com |

| Tin(II) 2-ethylhexanoate | Polylactide (Polymer) | Acts as an efficient catalyst for ring-opening polymerization. | atamanchemicals.comwikipedia.orgfishersci.at |

Development of Advanced Materials with this compound Components

The unique physicochemical properties of the 2-ethylhexanoate moiety make it a valuable component in materials science. While research on this compound itself is emerging, the broader family of metal 2-ethylhexanoates and other esters serve as important precursors and functional additives in advanced materials. researchgate.net

Role in Polymer Science: Metal 2-ethylhexanoates are widely employed as catalysts and initiators in polymerization reactions. wikipedia.org For example, tin(II) 2-ethylhexanoate is a well-established catalyst for the ring-opening polymerization of lactides to produce biodegradable polyesters like polylactic acid (PLA). atamanchemicals.comfishersci.at Similarly, zinc-based catalytic systems are being explored as less toxic alternatives to tin for these polymerizations. researchgate.netmdpi.com

Future research could explore the direct role of this compound as a functional additive in polymer formulations. Esters with similar structures are used as plasticizers, solvents, and processing aids. wikipedia.orgeuropa.eu Given its properties, this compound could be investigated as a specialty plasticizer or a high-performance lubricant, particularly in applications requiring high solubility in nonpolar media. wikipedia.org

Precursors for Functional Materials: The 2-ethylhexanoate ligand is used to create metal-organic precursors for materials deposition. researchgate.net A notable emerging application is in the formulation of nano-silver pastes for the electronics industry. mdpi.com In one study, silver 2-ethylhexanoate was added to a nano-silver paste, where it decomposes in situ at elevated temperatures. mdpi.com This process fills voids within the sintered silver, reducing electrical resistivity and enhancing the bonding strength of the material, which is critical for manufacturing advanced electronic components. mdpi.com This suggests a potential research avenue where this compound could act as a solvent or dispersing agent in such advanced formulations. Furthermore, iron 2-ethylhexoate is used as a thermal stabilizer in silicone elastomers to counteract oxidative embrittlement at high temperatures. kpi.ua

Interdisciplinary Research Bridging Chemical Synthesis and Environmental Sustainability

The trajectory of modern chemical manufacturing is heavily influenced by the need for sustainability. Research on this compound and its analogs sits (B43327) at the intersection of chemical synthesis, materials science, and environmental science, aiming to create products and processes with a minimal ecological footprint.

Green Chemistry in Ester Production: The shift from conventional chemical synthesis to biocatalysis is a prime example of this interdisciplinary approach. researchgate.net Biocatalytic synthesis of specialty esters offers numerous advantages, including mild operating conditions, high selectivity (reducing side reactions and waste), and the production of ultra-pure products that are often colorless and odorless. researchgate.netnih.gov These characteristics are highly desirable in the cosmetics industry, where esters like this compound are being explored as environmentally sustainable alternatives to cyclomethicones. researchgate.net

Lifecycle and Feedstock Considerations: Future interdisciplinary research will likely extend beyond the synthesis phase to encompass the entire lifecycle of this compound. This includes studies on its biodegradability and the environmental fate of its hydrolysis products, propanol (B110389) and 2-ethylhexanoic acid. industrialchemicals.gov.au Furthermore, there is growing interest in producing the chemical building blocks for these esters from renewable feedstocks. The precursor 2-ethylhexanol, for example, is an oxo alcohol that can be derived from propylene, but future work may explore bio-based routes to the C4 and C8 aldehydes needed for its synthesis. wikipedia.orgwikipedia.org This "cradle-to-grave" approach, integrating green synthesis with lifecycle analysis, will be essential for ensuring the long-term viability and environmental compatibility of this compound and related compounds in emerging applications.

Q & A

Q. How can researchers ensure reproducibility when studying this compound’s role in lipid metabolism?

- Methodology : Publish detailed experimental conditions (e.g., cell lines, serum-free media, incubation times). Share raw data in repositories (Figshare, Zenodo) and validate findings via independent replication studies .

Data Presentation and Validation

Q. What are best practices for presenting large datasets (e.g., GC-MS chromatograms) in publications?

Q. How can conflicting spectral data (NMR, IR) for this compound be reconciled in collaborative studies?

- Methodology : Implement inter-laboratory calibration using shared reference standards. Publish detailed spectrometer parameters (e.g., magnetic field strength, solvent suppression techniques) to enable cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.